molecular formula C14H7ClF3NO5 B3338540 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid CAS No. 95899-73-3

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

Cat. No.: B3338540
CAS No.: 95899-73-3
M. Wt: 361.65 g/mol
InChI Key: PACJZZBTXITTDS-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its incorporation of both chloro and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical synthesis processes and has applications in multiple industries, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid (HNO3/H2SO4) within a continuous flow droplet-based microreactor . The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and a selectivity of 79.52% .

Industrial Production Methods

In industrial settings, the production of this compound can be enhanced using phase-transfer catalysis. A crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent is employed to facilitate the reaction. The process involves etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130 to 175°C, followed by acidification to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Nitration: Mixed acid (HNO3/H2SO4) in a continuous flow microreactor.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration primarily yields the nitro-substituted aromatic compound, while substitution reactions can produce a wide range of derivatives based on the substituents introduced.

Scientific Research Applications

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the nitro, chloro, and trifluoromethyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo nitration and substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO5/c15-9-6-7(14(16,17)18)4-5-10(9)24-11-3-1-2-8(13(20)21)12(11)19(22)23/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJZZBTXITTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539108
Record name 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95899-73-3
Record name 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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